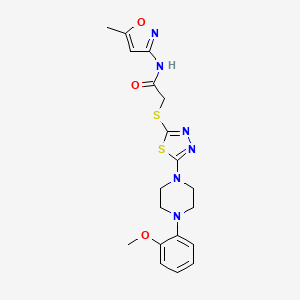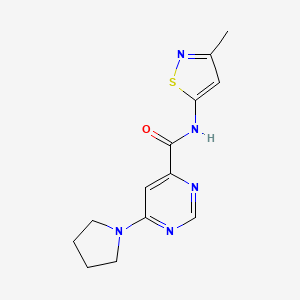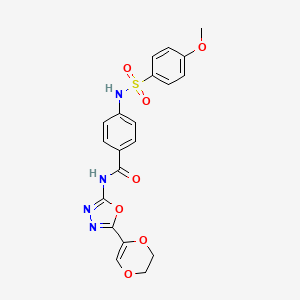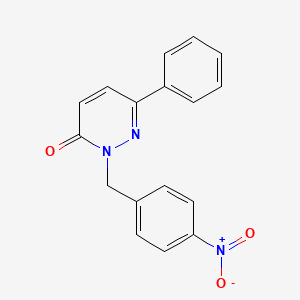
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. The compound's structure is characterized by the presence of a bromine atom at the fourth position and a pyridin-3-ylmethyl group at the second position of the pyridazinone ring.
Synthesis Analysis
The synthesis of related brominated pyridazinone derivatives typically involves a systematic approach that may include condensation reactions, alkylation, and other steps. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 4-bromo-5-(4′-hydroxymethyltriazolyl)pyridazin-3-ones was achieved by reacting 5-azido-4-bromopyridazin-3-ones with propargyl alcohol .
Molecular Structure Analysis
The molecular structure of brominated pyridazinone derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated from single-crystal X-ray diffraction data, revealing intermolecular hydrogen bonding and π-π interactions . The crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was also determined by single-crystal X-ray structure determination .
Chemical Reactions Analysis
The reactivity of brominated pyridazinone derivatives can be inferred from related compounds. For example, the reaction of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones with bromine yields 4-bromo derivatives, indicating that bromination at the fourth position is a feasible transformation . The halogenation reactions can lead to various derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridazinone derivatives include their crystallization behavior, density, and intermolecular interactions. For instance, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine crystallizes in the monoclinic space group and its crystal structure is stabilized by π-π interactions and intermolecular C–H∙∙∙N and C–H∙∙∙O interactions . The density functional theory (DFT) calculations can provide insights into the electronic properties and intermolecular contacts of these compounds .
Applications De Recherche Scientifique
Synthesis of Novel Pyridine Derivatives
A study by Ahmad et al. (2017) focuses on the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. The research highlights the compound's utility in generating new molecules with potential chiral dopant properties for liquid crystals and significant biological activities, including anti-thrombolytic and biofilm inhibition activities. This illustrates the compound's role in facilitating the development of new materials and therapeutic agents Ahmad et al., 2017.
Intermediate for Biologically Active Compounds
Wang et al. (2016) described the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for producing various biologically active compounds. The study showcases a multi-step synthesis process, emphasizing the compound's importance in the pharmaceutical field for developing new therapeutic agents Wang et al., 2016.
Water Oxidation Catalysis
In the realm of catalysis, a new family of Ru complexes for water oxidation was explored by Zong and Thummel (2005). The study demonstrates the compound's application in synthesizing dinuclear complexes that exhibit oxygen evolution activity, thus contributing to the field of sustainable energy through water splitting technologies Zong & Thummel, 2005.
Metal-Binding Ligand Development
Tovee et al. (2010) investigated the compound as a precursor for developing a back-to-back ligand with dipyrazolylpyridine and dipicolylamine metal-binding domains. This research is pivotal for advancing coordination chemistry and designing metal-organic frameworks (MOFs) or catalysts with specific functionalities Tovee et al., 2010.
Color Tuning in Iridium Complexes
Stagni et al. (2008) explored the role of ancillary ligands in color tuning of iridium tetrazolate complexes, highlighting the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. This study underscores the compound's significance in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) Stagni et al., 2008.
Propriétés
IUPAC Name |
4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-5-13-14(10(9)15)7-8-2-1-4-12-6-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXXECKWYGQKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

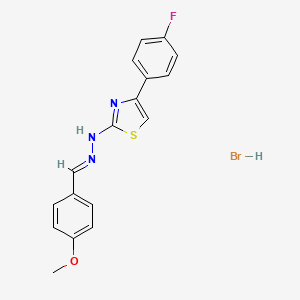
![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)
![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

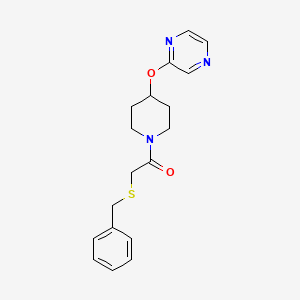
![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
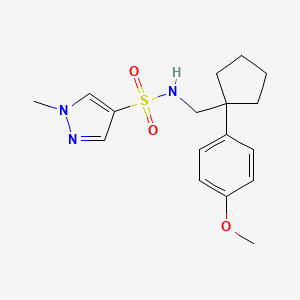
![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
